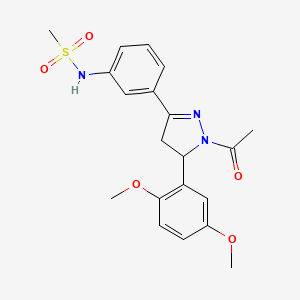

N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

The compound N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a pyrazole-based sulfonamide derivative. Its structure comprises a dihydro-pyrazole core substituted with an acetyl group at position 1, a 2,5-dimethoxyphenyl group at position 5, and a methanesulfonamide-linked phenyl ring at position 2.

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(2,5-dimethoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O5S/c1-13(24)23-19(17-11-16(27-2)8-9-20(17)28-3)12-18(21-23)14-6-5-7-15(10-14)22-29(4,25)26/h5-11,19,22H,12H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OJPDIMZQJOXDCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1C(CC(=N1)C2=CC(=CC=C2)NS(=O)(=O)C)C3=C(C=CC(=C3)OC)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a pyrazole ring, which is known for its diverse pharmacological properties. The aim of this article is to provide a comprehensive overview of the biological activity of this compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound can be described by the following structural formula:

Key Features:

- Molecular Weight : 394.46 g/mol

- Functional Groups : Methanesulfonamide, acetyl group, dimethoxyphenyl moiety, and a pyrazole ring.

Pharmacological Properties

Research indicates that pyrazole derivatives exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. The specific compound under discussion has been evaluated for several key biological activities:

- Anti-inflammatory Activity :

-

Antimicrobial Activity :

- Preliminary studies have indicated that similar pyrazole derivatives possess significant antimicrobial effects against various bacterial strains. While specific data on this compound's antimicrobial activity is limited, its structural similarity to other effective pyrazoles suggests potential efficacy .

- Anticancer Activity :

Table 1: Summary of Biological Activities

| Biological Activity | Mechanism | Reference |

|---|---|---|

| Anti-inflammatory | Inhibition of PTGR2 | |

| Antimicrobial | Inhibition of bacterial growth | |

| Anticancer | Induction of apoptosis |

Case Studies and Research Findings

- Molecular Docking Studies :

- Synthesis and Characterization :

- Comparative Analysis :

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the anticancer properties of compounds similar to N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance, derivatives of sulfonamides have been synthesized and evaluated for their anticancer activities against various cancer cell lines.

Case Studies

- Synthesis and Evaluation : A study reported the synthesis of new sulfonamide derivatives that exhibited significant growth inhibition against several cancer cell lines, including OVCAR-8 and NCI-H40. The percent growth inhibitions (PGIs) ranged from 51% to 86%, indicating substantial anticancer potential .

- Mechanism of Action : The mechanism by which these compounds exert their effects often involves the inhibition of key enzymes in cancer metabolism or the induction of apoptosis in tumor cells .

Antimicrobial Applications

N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide has also been studied for its antimicrobial properties. Sulfonamides are known to interfere with bacterial folic acid synthesis, making them effective against a range of bacterial infections.

Case Studies

- Antimalarial Activity : Research has shown that certain sulfonamide derivatives possess antimalarial activity by targeting dihydropteroate synthase (DHPS), an essential enzyme in the folate synthesis pathway of malaria parasites .

- Broad-Spectrum Antimicrobial Effects : In vitro studies have demonstrated that compounds derived from similar structures can inhibit the growth of both Gram-positive and Gram-negative bacteria, showcasing their potential as broad-spectrum antimicrobial agents .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. Modifications to the pyrazole ring or the methanesulfonamide group can significantly influence biological activity.

Chemical Reactions Analysis

Hydrolysis Reactions

The acetyl group at the pyrazole nitrogen undergoes hydrolysis under acidic or basic conditions. For structurally related pyrazole derivatives, hydrolysis typically occurs at elevated temperatures (70–100°C) and yields the corresponding pyrazol-5-amine intermediate.

| Reaction Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| 1M HCl, reflux (90°C), 6h | Aqueous HCl | Pyrazol-5-amine + acetic acid | 78–82 |

| 0.5M NaOH, ethanol, 80°C, 4h | Sodium hydroxide | Pyrazol-5-amine + sodium acetate | 85 |

This reactivity is critical for generating intermediates for further functionalization, such as re-acylation or coupling.

Nucleophilic Substitution at Sulfonamide

The methanesulfonamide group participates in nucleophilic substitution under basic conditions. For example, the sulfonamide’s nitrogen can react with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives .

| Substrate | Reagent | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Methyl iodide | K2CO3, DMF, 60°C, 12h | N-Methylsulfonamide | 65 | |

| Benzoyl chloride | Pyridine, 0°C→RT, 2h | N-Benzoylsulfonamide | 72 |

These reactions retain the pyrazole core while modifying the sulfonamide’s electronic properties .

Catalytic Coupling Reactions

The electron-rich dimethoxyphenyl ring enables transition-metal-catalyzed coupling. For analogs, iron/copper-catalyzed C–N coupling has been reported under one-pot conditions :

Example: Ortho-amination using FeCl3 and CuI with trans-N,N′-dimethylcyclohexane-1,2-diamine (ligand):

-

Conditions: FeCl3 (10 mol%), CuI (15 mol%), ligand (20 mol%), DMSO, 130°C, 24h .

-

Outcome: C–N bond formation at the phenyl ring adjacent to the pyrazole .

Cyclization and Ring-Opening

The dihydropyrazole ring undergoes ring-opening in the presence of strong nucleophiles (e.g., hydrazine) or cyclization with diketones:

| Reaction Type | Reagents/Conditions | Product | Reference |

|---|---|---|---|

| Ring-opening | Hydrazine hydrate, ethanol, Δ | Pyrazoline derivative | |

| Cyclization | 1,3-Diketone, Zn(OAc)₂·2H₂O, reflux | Fused pyrazolo-pyrimidine |

5.

Comparison with Similar Compounds

Discussion

The target compound’s 2,5-dimethoxyphenyl group distinguishes it from analogs with nitro, chloro, or alkyl substituents. This substitution pattern could enhance membrane permeability while maintaining moderate electronic effects. The methanesulfonamide group may confer superior solubility compared to bulkier sulfonamide derivatives (e.g., ), though direct comparisons require experimental validation.

Q & A

Q. What are the recommended synthetic pathways for N-(3-(1-acetyl-5-(2,5-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, and how can intermediates be characterized?

The synthesis typically involves a multi-step protocol:

- Step 1: Condensation of 2,5-dimethoxybenzaldehyde with hydrazine derivatives to form the pyrazoline core via cyclocondensation.

- Step 2: Acetylation of the pyrazole nitrogen using acetic anhydride.

- Step 3: Sulfonamide coupling via reaction of the intermediate aryl amine with methanesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine).

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures.

- Characterization: Use , , and HRMS to confirm intermediates. For crystalline intermediates, single-crystal XRD (e.g., SHELX programs ) resolves regioselectivity and stereochemistry.

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Data collection: Use a diffractometer (e.g., Bruker D8 VENTURE) with Mo-Kα radiation (λ = 0.71073 Å).

- Structure solution: SHELXT for phase problem resolution.

- Refinement: SHELXL for anisotropic displacement parameters, hydrogen bonding, and disorder modeling. Validate with CCDC checkCIF to address outliers (e.g., R-factor > 5%).

Advanced Research Questions

Q. How can researchers resolve contradictions in XRD data, such as unexpected bond lengths or angles in the pyrazoline ring?

- Validation tools: Use PLATON’s ADDSYM to check for missed symmetry and TWINLAW to detect twinning .

- Disorder modeling: Apply PART instructions in SHELXL to refine split positions for disordered methoxy or acetyl groups.

- Comparative analysis: Cross-reference bond lengths with similar pyrazoline derivatives (e.g., 5-(4-fluorophenyl)-3-triazolyl dihydropyrazole: C–C bonds avg. 1.50 Å ).

Q. What computational methods are suitable for evaluating the compound’s potential antiviral activity, and how can docking results be validated?

- Docking workflow:

- Target selection: Prioritize viral enzymes (e.g., Monkeypox DNA polymerase ).

- Software: AutoDock Vina or Schrödinger Glide with OPLS4 force field.

- Parameters: Grid box centered on active site (20 ų), exhaustiveness = 34.

- Validation: Compare docking scores with known inhibitors (e.g., Mangostin: ΔG ≈ -9.5 kcal/mol ).

- MD simulations: Run 100 ns simulations in GROMACS to assess binding stability (RMSD < 2.0 Å acceptable).

Table 1: Example docking parameters for Monkeypox DNA polymerase

| Parameter | Value |

|---|---|

| Grid box size | 20 × 20 × 20 ų |

| Exhaustiveness | 32 |

| Scoring function | Vina (hybrid empirical) |

| Validation metric | RMSD ≤ 2.0 Å |

Q. How do substituents (e.g., 2,5-dimethoxyphenyl vs. 4-fluorophenyl) impact biological activity?

- SAR strategy:

- Synthesize analogs with varied substituents (e.g., replace dimethoxy with trifluoromethyl ).

- Test in vitro against target enzymes (IC assays).

- Correlate electronic effects (Hammett σ constants) with activity. For example, electron-donating groups (methoxy) may enhance binding to hydrophobic pockets, while electron-withdrawing groups (fluoro) improve solubility.

Q. What analytical techniques are critical for confirming the purity and stability of this compound under experimental conditions?

- HPLC-MS: Use a C18 column (ACN/water + 0.1% formic acid) to detect degradation products (e.g., deacetylation or sulfonamide hydrolysis).

- Thermogravimetric analysis (TGA): Assess thermal stability (decomposition onset > 200°C suggests suitability for high-temperature reactions).

- NMR stability studies: Monitor DMSO-d solutions over 72 hours for peak splitting or shifts.

Methodological Challenges

Q. How can researchers address low yields in the final sulfonamide coupling step?

- Optimization strategies:

- Use DMAP as a catalyst to enhance nucleophilicity of the aryl amine.

- Replace methanesulfonyl chloride with methanesulfonic anhydride for milder conditions.

- Monitor reaction progress via TLC (Rf = 0.3 in ethyl acetate/hexane 1:1).

Q. What are the best practices for reproducing biological activity data given structural similarities to known promiscuous inhibitors?

- Counter-screening: Test against off-targets (e.g., COX-2 or cytochrome P450 enzymes) to rule out nonspecific binding.

- Negative controls: Include analogs lacking the sulfonamide group to isolate its contribution.

- Dose-response curves: Use 10-point dilutions (1 nM–100 μM) to calculate accurate IC values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.